2-Hexylpyridine

Description

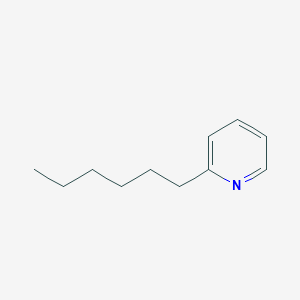

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-hexylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N/c1-2-3-4-5-8-11-9-6-7-10-12-11/h6-7,9-10H,2-5,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZLJDTKLZIMONR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10150207 | |

| Record name | Pyridine, 2-hexyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10150207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1129-69-7 | |

| Record name | 2-Hexylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1129-69-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridine, 2-hexyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001129697 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridine, 2-hexyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10150207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hexylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.141 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-HEXYLPYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/64D57S7HGV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Physical Properties of 2-Hexylpyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hexylpyridine is an alkylpyridine, a class of heterocyclic aromatic organic compounds characterized by a pyridine ring substituted with an alkyl group. Specifically, this compound features a hexyl group at the second position of the pyridine ring. This compound and its derivatives are of interest in various fields, including flavor and fragrance industries, materials science, and as intermediates in the synthesis of more complex molecules for pharmaceutical and agrochemical applications.[1] This guide provides a comprehensive overview of the core chemical and physical properties of this compound, detailed experimental protocols for its synthesis and analysis, and visual representations of key experimental workflows.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the tables below, providing a clear reference for laboratory and research applications.

Table 1: General and Physical Properties of this compound

| Property | Value | Source |

| Appearance | Colorless to pale yellow liquid | [1][2] |

| Molecular Formula | C₁₁H₁₇N | [3][4][5] |

| Molecular Weight | 163.26 g/mol | [4][5][6] |

| Boiling Point | 225-227 °C at 760 mmHg | [2] |

| 100 °C at 10.00 mm Hg | [1] | |

| Density | 0.899 ± 0.06 g/cm³ (Predicted) | [3] |

| Specific Gravity | 0.892 to 0.902 @ 25 °C | [1][2] |

| Refractive Index | 1.480 to 1.490 @ 20 °C | [1][2] |

| Flash Point | 73.33 °C (164.00 °F) TCC | [1][2] |

| Solubility | Slightly soluble in water. Soluble in alcohol. | [2][3] |

| Vapor Pressure | 0.112 mmHg @ 25 °C (estimated) | [2] |

Table 2: Chemical Identifiers and Spectral Data of this compound

| Identifier/Data | Value | Source |

| CAS Number | 1129-69-7 | [4][5] |

| FEMA Number | 4948 | [1] |

| EINECS Number | 214-454-4 | [2] |

| InChI | InChI=1S/C11H17N/c1-2-3-4-5-8-11-9-6-7-10-12-11/h6-7,9-10H,2-5,8H2,1H3 | [4][5][6] |

| SMILES | CCCCCCC1=CC=CC=N1 | [6] |

| Mass Spectrum (Top 5 Peaks) | 93, 27, 39, 120, 28 | [6][7] |

Experimental Protocols

Synthesis of this compound via Kumada Cross-Coupling

This protocol describes a manganese-catalyzed Kumada cross-coupling reaction, a common method for forming carbon-carbon bonds.

Materials:

-

2-Chloropyridine

-

n-Hexylmagnesium chloride

-

MnCl₂(THF)₁.₆ (Manganese(II) chloride tetrahydrofuran complex)

-

Tetrahydrofuran (THF), anhydrous

-

Mesitylene (internal standard)

-

Saturated potassium carbonate (K₂CO₃) solution

-

Ethyl acetate (EtOAc)

-

Magnesium sulfate (MgSO₄)

-

Silica gel

Procedure:

-

In a glovebox, charge a 20 mL scintillation vial with a solution of MnCl₂(THF)₁.₆ (3 mol%) in 3 mL of anhydrous THF.

-

Add 2-chloropyridine (1 equivalent) and mesitylene (1 equivalent) to the vial.

-

Stir the mixture for five minutes at room temperature.

-

Add the n-hexylmagnesium chloride solution (1.2 - 2.6 equivalents) dropwise.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Remove the reaction from the glovebox and quench with a saturated K₂CO₃ solution (3 mL) and EtOAc (3 mL).

-

Extract the organic layer with EtOAc (3 x 3 mL).

-

Dry the combined organic layers over MgSO₄.

-

Filter the solution and concentrate under reduced pressure.

-

Purify the crude product using a silica plug to yield this compound.[8]

Purification of this compound

This protocol outlines a general two-stage purification process adaptable for this compound, involving an initial liquid-liquid extraction followed by column chromatography.

Materials:

-

Crude this compound

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

1 M Sodium hydroxide (NaOH)

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel

-

Hexanes

-

Ethyl acetate (EtOAc)

-

Separatory funnel, beakers, Erlenmeyer flasks

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates and chamber

-

Chromatography column

Procedure:

Part 1: Liquid-Liquid Extraction

-

Dissolve the crude this compound in DCM (approximately 10 mL of DCM per 1 g of crude product) in a separatory funnel.

-

Add an equal volume of 1 M HCl, shake vigorously, and allow the layers to separate. Drain and discard the upper aqueous layer.

-

Wash the organic layer sequentially with 1 M NaOH, water, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ for at least 30 minutes.

-

Filter the solution and concentrate using a rotary evaporator to obtain the partially purified product.[1]

Part 2: Column Chromatography

-

Determine an appropriate eluent system by running TLC plates with various ratios of hexanes and ethyl acetate to achieve an Rf value of approximately 0.3 for the target compound.

-

Prepare a silica gel column.

-

Dissolve the partially purified product in a minimal amount of the chosen eluent or a non-polar solvent.

-

Load the sample onto the top of the silica gel bed.

-

Elute the column with the chosen solvent system, collecting fractions.

-

Monitor the fractions by TLC to identify those containing the pure product.

-

Combine the pure fractions and concentrate under reduced pressure to yield purified this compound.[1]

Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly suitable technique for the analysis of volatile compounds like this compound, providing both qualitative and quantitative information.

Materials and Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Appropriate capillary column (e.g., DB-5ms)

-

This compound standard

-

Suitable solvent (e.g., methanol, dichloromethane)

-

Volumetric flasks and microsyringes

Procedure:

-

Standard and Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent.

-

Create a series of calibration standards by serial dilution of the stock solution.

-

Prepare samples by dissolving or diluting them in the same solvent to a concentration within the calibration range.

-

-

Instrumentation and Analysis:

-

Set up the GC-MS instrument with appropriate parameters for column temperature program, injector temperature, and mass spectrometer settings.

-

Equilibrate the system until a stable baseline is achieved.

-

Inject a solvent blank, followed by the calibration standards and then the samples.

-

-

Data Analysis:

-

Identify the peak corresponding to this compound based on its retention time.

-

Confirm the identity of the peak by comparing its mass spectrum with a reference spectrum.

-

Create a calibration curve by plotting the peak area of a characteristic ion against the concentration of the standards.

-

Determine the concentration of this compound in the samples from the calibration curve.[9]

-

Biological Activity

A comprehensive review of scientific literature indicates a notable gap in the documented biological activity of this compound specifically. While the broader class of pyridine derivatives has been extensively investigated and shown to possess a wide array of pharmacological properties—including antimicrobial, anticancer, and central nervous system effects—data pertaining to this compound's mechanism of action, quantitative biological data, and specific signaling pathways are not currently available in the public domain.[3] Future research is warranted to explore the potential biological activities of this compound.

Safety and Handling

This compound is classified as harmful if swallowed and is a combustible liquid.[6][10] Standard laboratory safety precautions should be observed when handling this compound. It is recommended to work in a well-ventilated area, wear appropriate personal protective equipment (gloves, eye protection), and avoid contact with skin and eyes. Keep away from heat, sparks, and open flames. Store in a cool, well-ventilated place.[10]

Conclusion

This technical guide provides a consolidated resource on the chemical and physical properties of this compound, along with adaptable, detailed protocols for its synthesis, purification, and analysis. The provided tables and workflows are intended to support researchers, scientists, and drug development professionals in their work with this compound. The absence of specific biological activity data highlights an area for future investigation, where the foundational information presented here can serve as a valuable starting point.

References

- 1. benchchem.com [benchchem.com]

- 2. 2-hexyl pyridine, 1129-69-7 [thegoodscentscompany.com]

- 3. benchchem.com [benchchem.com]

- 4. spectrabase.com [spectrabase.com]

- 5. Pyridine, 2-hexyl- [webbook.nist.gov]

- 6. benchchem.com [benchchem.com]

- 7. This compound | C11H17N | CID 70797 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide to 2-Hexylpyridine: Molecular Structure, Properties, Synthesis, and Spectroscopic Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hexylpyridine is a substituted pyridine derivative with a hexyl group at the 2-position of the pyridine ring. This document provides a comprehensive technical overview of its molecular structure, physicochemical properties, synthetic methodologies, and detailed spectroscopic characterization. The pyridine moiety is a fundamental scaffold in medicinal chemistry, and understanding the properties and synthesis of its derivatives, such as this compound, is crucial for the design and development of novel therapeutic agents.[1][2] This guide consolidates key data into structured tables, presents detailed experimental protocols, and utilizes visualizations to illustrate structural and procedural information, serving as a vital resource for professionals in chemical synthesis and drug discovery.

Molecular Structure and Chemical Formula

This compound, also known as pyridine substituted with a hexyl group at the 2-position, is a member of the pyridine class of compounds.[3]

-

Chemical Name: this compound

-

Molecular Formula: C₁₁H₁₇N[3]

-

Canonical SMILES: CCCCCCC1=CC=CC=N1[3]

-

InChI: InChI=1S/C11H17N/c1-2-3-4-5-8-11-9-6-7-10-12-11/h6-7,9-10H,2-5,8H2,1H3[3]

-

InChIKey: NZLJDTKLZIMONR-UHFFFAOYSA-N[3]

Below is a DOT language representation of the molecular structure of this compound.

Caption: Molecular Structure of this compound.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference |

| Molecular Weight | 163.26 g/mol | [3] |

| Appearance | Colorless to pale yellow clear liquid (est.) | [4] |

| Boiling Point | 225.00 to 227.00 °C @ 760.00 mm Hg | |

| Density | 0.892 to 0.902 g/cm³ @ 25.00 °C | [4] |

| Refractive Index | 1.480 to 1.490 @ 20.00 °C | [4] |

| Flash Point | 164.00 °F TCC (73.33 °C) | [4] |

| Water Solubility | 739.4 mg/L @ 25 °C (est.) | |

| logP (o/w) | 3.766 (est.) | |

| CAS Number | 1129-69-7 |

Synthesis of this compound

The synthesis of this compound can be achieved through various methods. Two common approaches are the deprotonation and alkylation of 2-picoline and cross-coupling reactions.

Synthesis via Deprotonation and Alkylation of 2-Picoline

This classical method involves the deprotonation of the methyl group of 2-picoline (2-methylpyridine) to form a nucleophile, which then undergoes alkylation with a hexyl halide.

Experimental Protocol:

-

To a solution of 2-picoline (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, add n-butyllithium (1.05 eq) dropwise.

-

Stir the resulting deep red solution at -78 °C for 1 hour.

-

Add a solution of 1-bromohexane (1.1 eq) in anhydrous THF dropwise.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

-

Extract the mixture with diethyl ether (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield this compound.

Caption: Workflow for the synthesis of this compound via deprotonation and alkylation.

Synthesis via Kumada Cross-Coupling

A modern approach involves the manganese-catalyzed cross-coupling of 2-chloropyridine with a Grignard reagent.

Experimental Protocol:

-

Charge a 20 mL scintillation vial with a solution of MnCl₂·(THF)₁.₆ (3 mol%) in 3 mL of THF in a glove box.

-

Add 2-chloropyridine (1.0 eq) and an internal standard (e.g., mesitylene, 1.0 eq).

-

After stirring for five minutes at room temperature, add a solution of hexylmagnesium chloride (1.2-2.6 eq) dropwise.

-

Stir the reaction at room temperature for 24 hours.

-

Remove the reaction mixture from the glovebox and quench with a saturated K₂CO₃ solution (3 mL) and EtOAc (3 mL).

-

Extract the organic layer with EtOAc (3 x 3 mL) and dry over MgSO₄.

-

Filter and concentrate the solution.

-

Purify the crude product via a silica plug to obtain this compound.[5]

Spectroscopic Analysis

Spectroscopic techniques are essential for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol for NMR Analysis:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.[6]

-

Instrumentation: Utilize a 400 MHz or higher NMR spectrometer.[6]

-

¹H NMR Acquisition: Acquire a one-dimensional proton spectrum with typical parameters such as a spectral width of 12 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second.[6]

-

¹³C NMR Acquisition: Acquire a one-dimensional carbon spectrum with proton decoupling, a spectral width of approximately 220 ppm, an acquisition time of 1 second, and a relaxation delay of 2 seconds.[6]

-

Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.[6]

Predicted ¹H and ¹³C NMR Data:

The following tables provide the predicted chemical shifts for this compound based on the analysis of structurally similar compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound (Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm))

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.55 | d | 1H | H-6 (Pyridine) |

| ~7.59 | td | 1H | H-4 (Pyridine) |

| ~7.10 | d | 1H | H-3 (Pyridine) |

| ~7.05 | t | 1H | H-5 (Pyridine) |

| ~2.78 | t | 2H | -CH₂- (α to Pyridine) |

| ~1.70 | m | 2H | -CH₂- (β to Pyridine) |

| ~1.25-1.35 | m | 6H | -CH₂- (C3, C4, C5 of hexyl) |

| ~0.88 | t | 3H | -CH₃ |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound (Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm))

| Chemical Shift (δ, ppm) | Assignment |

| ~162.5 | C-2 (Pyridine) |

| ~149.0 | C-6 (Pyridine) |

| ~136.5 | C-4 (Pyridine) |

| ~122.5 | C-3 (Pyridine) |

| ~121.0 | C-5 (Pyridine) |

| ~38.0 | -CH₂- (α to Pyridine) |

| ~31.8 | -CH₂- (of hexyl) |

| ~29.5 | -CH₂- (of hexyl) |

| ~29.0 | -CH₂- (of hexyl) |

| ~22.6 | -CH₂- (of hexyl) |

| ~14.1 | -CH₃ |

Infrared (IR) Spectroscopy

Experimental Protocol for IR Analysis:

-

Sample Preparation: For a liquid sample, place a drop of neat this compound between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.[6]

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.[6]

-

Data Acquisition: Record a background spectrum of the clean plates, followed by the sample spectrum over a range of 4000-400 cm⁻¹.[6]

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2955, ~2925, ~2855 | Strong | Aliphatic C-H stretch |

| ~1590, ~1570, ~1470 | Medium-Strong | C=C and C=N ring stretching vibrations |

| ~1435 | Medium | CH₂ scissoring |

| ~750 | Strong | C-H out-of-plane bending (ortho-subst.) |

Mass Spectrometry (MS)

Experimental Protocol for MS Analysis:

-

Sample Introduction: Introduce a dilute solution of this compound in a volatile solvent (e.g., methanol) into the mass spectrometer, typically via a gas chromatography (GC) inlet.[6]

-

Instrumentation: Employ a mass spectrometer with an electron ionization (EI) source.[6]

-

Data Acquisition: Set the electron energy to 70 eV and acquire the mass spectrum over a suitable m/z range (e.g., 50-200).[6]

Predicted Fragmentation Pattern:

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 163.

-

Base Peak: The base peak is often observed at m/z = 93, corresponding to the loss of a pentyl radical (C₅H₁₁) via benzylic cleavage.

-

Other Fragments: Other significant fragments may appear at m/z = 120 (loss of a propyl radical) and m/z = 106 (loss of a butyl radical).

Caption: Predicted mass spectrometry fragmentation pathway for this compound.

Applications in Drug Development

The pyridine ring is a privileged scaffold in medicinal chemistry due to its ability to form hydrogen bonds, its water-solubilizing properties, and its capacity to engage in various biological interactions.[1][2] Pyridine derivatives are integral components of numerous FDA-approved drugs, exhibiting a wide range of therapeutic activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory effects.[1]

While specific large-scale applications of this compound in marketed drugs are not extensively documented, its structure as a 2-alkylpyridine makes it a valuable intermediate and building block in the synthesis of more complex pharmaceutical agents.[4] The hexyl group imparts significant lipophilicity, which can be crucial for modulating a drug candidate's pharmacokinetic properties, such as membrane permeability and metabolic stability. Researchers in drug design may utilize this compound as a starting material or a fragment for the synthesis of novel compounds targeting a variety of diseases. Its potential applications are being explored in areas such as the development of drugs for neurological and inflammatory conditions.[3] Furthermore, its surfactant properties suggest potential use in formulation development.[3]

Conclusion

This compound is a valuable chemical entity with well-defined properties and synthetic routes. This technical guide has provided a detailed summary of its molecular structure, physicochemical characteristics, and comprehensive protocols for its synthesis and spectroscopic analysis. The data and methodologies presented herein are intended to support researchers and scientists in their efforts to utilize this compound as a building block in organic synthesis and as a scaffold in the design and development of new pharmaceutical compounds. The foundational understanding of such substituted pyridines is paramount to advancing the field of medicinal chemistry.

References

- 1. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C11H17N | CID 70797 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-hexyl pyridine, 1129-69-7 [thegoodscentscompany.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

An In-depth Technical Guide to 2-Hexylpyridine (CAS: 1129-69-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and spectroscopic profile of 2-Hexylpyridine. While the pyridine scaffold is of significant interest in medicinal chemistry, it is important to note that specific biological activity and mechanistic data for this compound are not extensively documented in publicly available literature, representing a notable knowledge gap and an opportunity for further investigation.

Physicochemical Properties

This compound is a colorless to pale yellow liquid.[1] Its key physicochemical properties are summarized in the table below, compiled from various sources.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₇N | [2][3][4] |

| Molecular Weight | 163.26 g/mol | [2][4][5] |

| CAS Number | 1129-69-7 | [1][2][3] |

| Appearance | Colorless to pale yellow clear liquid | [1] |

| Boiling Point | 225-227 °C at 760 mmHg100 °C at 10 mmHg | [1] |

| Density | 0.892-0.902 g/cm³ at 25 °C | [1] |

| Refractive Index | 1.480-1.490 at 20 °C | [1] |

| Solubility | Soluble in alcohol.Water solubility: 739.4 mg/L at 25 °C (estimated) | [1] |

| logP (o/w) | 3.204 - 3.766 (estimated) | [1][6] |

| Flash Point | 73.33 °C (164.00 °F) TCC | [1] |

| Vapor Pressure | 0.112 mmHg at 25 °C (estimated) | [1] |

Synthesis of this compound

The synthesis of this compound can be achieved through several methods, primarily involving the alkylation of the pyridine ring. Below are detailed protocols for two common synthetic strategies.

A prevalent method for the synthesis of 2-alkylpyridines is the reaction of a pyridine precursor with a Grignard reagent. One documented procedure involves the manganese-catalyzed cross-coupling of 2-chloropyridine with n-hexylmagnesium chloride.

Experimental Protocol: Mn-catalyzed Kumada Cross-Coupling

-

Materials: 2-Chloropyridine, MnCl₂(THF)₁.₆, n-hexylmagnesium chloride, Tetrahydrofuran (THF), Mesitylene (internal standard), Saturated K₂CO₃ solution, Ethyl acetate (EtOAc), MgSO₄.

-

Procedure:

-

In a glovebox, a 20 mL scintillation vial is charged with a solution of MnCl₂(THF)₁.₆ (3 mol%, 3 mg, 0.012 mmol) in 3 mL of THF.

-

2-chloropyridine (0.41 mmol, 1 equiv.) and the internal standard, mesitylene (0.41 mmol, 1 equiv.), are added to the vial.

-

After stirring for five minutes at room temperature, the n-hexylmagnesium chloride solution (1.2-2.6 equiv.) is added dropwise.

-

The reaction is stirred at room temperature for 24 hours.

-

The reaction mixture is then removed from the glovebox and quenched with a saturated K₂CO₃ solution (3 mL) and EtOAc (3 mL).

-

The organic layer is extracted with EtOAc (3 x 3 mL) and dried over MgSO₄.

-

The solution is filtered, concentrated, and the crude product is purified via a silica plug to yield this compound (86% yield reported).

-

Another classical approach involves the deprotonation of the methyl group of 2-picoline (2-methylpyridine) to form a nucleophilic intermediate, which is then alkylated.

Experimental Protocol: Alkylation of 2-Picoline

-

Materials: 2-Picoline, n-Butyllithium (n-BuLi), 1-Bromopentane, Anhydrous Tetrahydrofuran (THF), Saturated aqueous ammonium chloride, Diethyl ether, Anhydrous sodium sulfate.

-

Procedure:

-

To a solution of 2-picoline (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, add n-BuLi (1.05 eq) dropwise.

-

The resulting deep red solution is stirred at -78 °C for 1 hour.

-

A solution of 1-bromopentane (1.1 eq) in anhydrous THF is added dropwise.

-

The reaction mixture is allowed to slowly warm to room temperature and stirred overnight.

-

The reaction is quenched by the slow addition of saturated aqueous ammonium chloride.

-

The mixture is extracted with diethyl ether (3x).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by silica gel column chromatography to yield this compound.

-

Spectroscopic Data

The structural characterization of this compound is supported by various spectroscopic techniques.

-

Mass Spectrometry (MS): The NIST WebBook provides the mass spectrum of this compound obtained by electron ionization.[7][8] The fragmentation pattern can be analyzed to confirm the molecular structure. The molecular ion peak [M]⁺ is expected at m/z 163, corresponding to the molecular weight of the compound. Common fragmentation patterns for alkylpyridines involve cleavage of the alkyl chain.

-

Infrared (IR) Spectroscopy: A vapor phase IR spectrum is available for this compound.[4] The spectrum is expected to show characteristic absorption bands for the pyridine ring and the alkyl C-H bonds.

Applications and Biological Activity

This compound is primarily used in the following areas:

-

Flavoring Agent: It is recognized as a flavoring agent and is used in vegetable, meat, and nut flavors at low concentrations (up to 1 ppm).[1]

-

Synthetic Intermediate: It serves as a building block in organic synthesis for the production of more complex molecules, including pharmaceuticals and agrochemicals.[2]

A comprehensive review of scientific literature reveals a significant gap in the documented biological activity of this compound. While the broader class of pyridine derivatives is known to exhibit a wide range of pharmacological properties, including antimicrobial, antitumor, and anti-inflammatory activities, specific data pertaining to this compound, such as its mechanism of action, quantitative biological data, and specific signaling pathways, is not presently available in the public domain.

The pyridine scaffold is a key structural motif in numerous approved drugs. However, the lack of specific biological studies on this compound means that no defined signaling pathways can be visualized or described at this time. This presents a clear opportunity for future research. Scientists in drug discovery may consider this molecule as a lead compound for screening in various assays to explore its potential therapeutic applications.

Future Directions

The existing data on this compound provides a solid foundation for its chemical synthesis and characterization. The significant unmet need is the exploration of its biological profile. Future research efforts could focus on:

-

Screening for Biological Activity: Evaluating this compound in a broad range of biological assays to identify potential therapeutic areas.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to understand how structural modifications impact biological activity.

-

Toxicological Studies: Assessing the safety profile of this compound to determine its suitability for potential therapeutic development.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. chemrxiv.org [chemrxiv.org]

- 4. benchchem.com [benchchem.com]

- 5. uni-saarland.de [uni-saarland.de]

- 6. Electrochemical C4 alkylation of pyridine derivatives: Enhanced regioselectivity via silane assistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | C11H17N | CID 70797 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Pyridine, 2-hexyl- [webbook.nist.gov]

Spectral Analysis of 2-Hexylpyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for the aromatic compound 2-hexylpyridine. The information is curated for researchers, scientists, and professionals in drug development who require detailed spectral information for identification, characterization, and quality control purposes.

Mass Spectrometry Data

Mass spectrometry analysis of this compound provides crucial information regarding its molecular weight and fragmentation pattern, aiding in its structural elucidation.

Table 1: Mass Spectrometry Data for this compound

| Parameter | Value | Source |

| Molecular Weight | 163.26 g/mol | PubChem[1] |

| CAS Registry Number | 1129-69-7 | NIST[2][3] |

| Molecular Formula | C₁₁H₁₇N | PubChem[1], NIST[2][3] |

The mass spectrum of this compound is characterized by a prominent molecular ion peak and a series of fragment ions. The fragmentation pattern is consistent with the structure of a pyridine ring substituted with a hexyl group. Publicly available mass spectra can be found on the NIST WebBook and SpectraBase.[2][3][4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Experimental Protocols

Detailed experimental protocols for the acquisition of the presented data are not publicly available. However, based on standard laboratory practices for compounds of this nature, the following general procedures are recommended.

NMR Spectroscopy Protocol

A general protocol for acquiring NMR spectra of alkylpyridines would involve the following steps:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

-

Instrument Setup: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum using a standard pulse sequence.

-

Typical parameters would include a spectral width of 0-12 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

Typical parameters would include a spectral width of 0-160 ppm, a larger number of scans compared to ¹H NMR, and a relaxation delay of 2-10 seconds.

-

-

Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, baseline correction, and chemical shift referencing to an internal standard (e.g., tetramethylsilane, TMS).

Mass Spectrometry Protocol

A general protocol for acquiring the mass spectrum of this compound, particularly using gas chromatography-mass spectrometry (GC-MS), would be as follows:

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or methanol).

-

GC Separation:

-

Inject a small volume (e.g., 1 µL) of the sample solution into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column).

-

Use a temperature program to separate this compound from any impurities.

-

-

MS Analysis:

-

The eluent from the GC is introduced into the mass spectrometer.

-

For electron ionization (EI), a standard electron energy of 70 eV is typically used to induce fragmentation.

-

Acquire the mass spectrum over a relevant mass-to-charge (m/z) range (e.g., m/z 40-200).

-

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound.

Data Acquisition Workflow

The logical flow of acquiring and analyzing spectral data for this compound is illustrated in the following diagram.

Figure 1. Workflow for acquiring and processing NMR and MS data for this compound.

References

2-Hexylpyridine: A Technical Guide to Its Solubility in Water and Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of 2-hexylpyridine in aqueous and organic media. Due to the limited availability of specific experimental data in peer-reviewed literature, this guide combines reported values with predicted solubility trends based on fundamental chemical principles and data from structurally related compounds. Detailed experimental protocols are also provided to enable researchers to determine precise solubility values for their specific applications.

Core Concepts in Solubility

The solubility of a substance is a critical physicochemical parameter that influences its behavior in various applications, from reaction kinetics in chemical synthesis to bioavailability in pharmaceutical formulations. The principle of "like dissolves like" is a cornerstone for predicting solubility. This principle states that substances with similar polarities are more likely to be miscible or soluble in one another.

This compound is a pyridine derivative with a six-carbon alkyl chain at the 2-position. This structure imparts a dual character to the molecule: the pyridine ring provides a polar, weakly basic nitrogen atom capable of hydrogen bonding, while the hexyl group is nonpolar and hydrophobic. This amphiphilic nature dictates its solubility profile.

Solubility of this compound

Water Solubility

The presence of the nitrogen atom in the pyridine ring allows for hydrogen bonding with water molecules, contributing to some degree of aqueous solubility. However, the long, nonpolar hexyl chain significantly reduces its affinity for water. Consequently, this compound is generally described as being slightly soluble in water.

| Solvent | Formula | Type | Reported Solubility (at 25 °C) | Citation |

| Water | H₂O | Polar Protic | 739.4 mg/L (estimated) | [1] |

| Water | H₂O | Polar Protic | Slightly soluble | [2] |

Organic Solvent Solubility

The solubility of this compound in organic solvents is largely governed by the nonpolar hexyl group. It is reported to be soluble in alcohol[1]. Based on its structure and the general properties of 2-alkylpyridines, its solubility is expected to vary across different classes of organic solvents. As the length of the alkyl chain in 2-alkylpyridines increases, their water solubility decreases, while their solubility in nonpolar organic solvents generally increases[3]. The parent compound, pyridine, is miscible with a wide array of organic solvents, including hexane and water[4].

The following table provides an expected solubility profile of this compound in common organic solvents, categorized by their polarity. These are predictions based on chemical principles, as specific quantitative data is largely unavailable in the literature.

| Solvent | Formula | Type | Expected Solubility | Rationale |

| Polar Protic | ||||

| Methanol | CH₃OH | Polar Protic | Miscible | The alkyl portion of methanol can interact with the hexyl group, and the hydroxyl group can interact with the pyridine nitrogen. |

| Ethanol | C₂H₅OH | Polar Protic | Miscible | Reported as "soluble in alcohol"[1]. Similar interactions to methanol. |

| Polar Aprotic | ||||

| Acetone | C₃H₆O | Polar Aprotic | Miscible | The polarity of acetone allows for dipole-dipole interactions with the pyridine ring, and its alkyl groups can interact with the hexyl chain. |

| Acetonitrile | C₂H₃N | Polar Aprotic | Miscible | Its polarity is suitable for dissolving the pyridine moiety. |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Polar Aprotic | Miscible | A very strong polar aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds. |

| N,N-Dimethylformamide (DMF) | (CH₃)₂NC(O)H | Polar Aprotic | Miscible | Similar to DMSO, it is a versatile polar aprotic solvent. |

| Dichloromethane | CH₂Cl₂ | Polar Aprotic | Miscible | A good solvent for many organic compounds, its polarity is intermediate. |

| Ethyl Acetate | CH₃COOC₂H₅ | Polar Aprotic | Miscible | Its ester functionality and alkyl components make it a good solvent for compounds with both polar and nonpolar features. |

| Nonpolar | ||||

| Diethyl Ether | (C₂H₅)₂O | Nonpolar | Miscible | The nonpolar character and ether linkage make it a suitable solvent. |

| Toluene | C₇H₈ | Nonpolar (Aromatic) | Miscible | The aromatic ring of toluene can engage in π-stacking with the pyridine ring, and its nonpolar nature is compatible with the hexyl group. |

| Hexane | C₆H₁₄ | Nonpolar (Aliphatic) | Miscible | The long alkyl chain of this compound makes it highly compatible with nonpolar aliphatic solvents. |

Experimental Protocols for Solubility Determination

For applications requiring precise solubility data, experimental determination is essential. The following are detailed methodologies for quantifying the solubility of a liquid compound like this compound.

Method 1: Gravimetric Determination of Solubility in Water

This method is suitable for determining the solubility of a sparingly soluble liquid in water.

Apparatus:

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Separatory funnel

-

Volumetric flasks

-

Beakers

-

Micropipettes

-

Filtration apparatus (if necessary to remove any solid impurities)

Procedure:

-

Add an excess amount of this compound to a known volume of deionized water in a sealed flask.

-

Place the flask in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).

-

After agitation, allow the flask to stand undisturbed in the temperature-controlled environment until the two phases (undissolved this compound and the aqueous solution) have clearly separated.

-

Carefully collect a known volume of the aqueous layer (the saturated solution) using a micropipette, ensuring no undissolved this compound is transferred.

-

Weigh the collected aqueous sample.

-

Evaporate the water from the sample under reduced pressure or by gentle heating.

-

Weigh the remaining residue, which is the dissolved this compound.

-

Calculate the solubility in g/L or mg/L.

Method 2: Visual Miscibility Assessment in Organic Solvents

This is a qualitative method to determine if this compound is miscible with a given organic solvent.

Apparatus:

-

Test tubes

-

Graduated cylinders or pipettes

Procedure:

-

To a test tube, add a known volume of the organic solvent (e.g., 5 mL).

-

Incrementally add known volumes of this compound to the solvent, mixing thoroughly after each addition.

-

Observe the mixture for any signs of immiscibility, such as the formation of a second layer or turbidity.

-

If the two liquids form a single, clear phase after the addition of a significant volume of this compound (e.g., up to a 1:1 ratio), they are considered miscible.

Method 3: Quantitative Determination by Gas Chromatography (GC)

This method can be used for precise quantification of solubility in various solvents.

Apparatus:

-

Gas chromatograph (GC) with a suitable detector (e.g., Flame Ionization Detector - FID)

-

Appropriate GC column

-

Volumetric flasks

-

Microsyringes

-

Thermostatically controlled shaker

Procedure:

-

Prepare a Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Inject a fixed volume of each standard solution into the GC and record the peak area.

-

Plot a calibration curve of peak area versus concentration.

-

-

Prepare a Saturated Solution:

-

Follow steps 1-4 from the Gravimetric Determination method to prepare a saturated solution of this compound in the chosen solvent at a constant temperature.

-

-

Analysis:

-

Carefully take an aliquot of the clear, saturated supernatant.

-

Dilute the aliquot with the pure solvent to a concentration that falls within the range of the calibration curve.

-

Inject the diluted sample into the GC and record the peak area.

-

-

Calculation:

-

Use the calibration curve to determine the concentration of this compound in the diluted sample.

-

Calculate the concentration in the original saturated solution, accounting for the dilution factor. This value represents the solubility.

-

Logical Workflow for Solubility Assessment

The following diagram illustrates the logical workflow for assessing the solubility of this compound.

Conclusion

This compound exhibits limited solubility in water due to its significant hydrophobic hexyl group. Conversely, it is expected to be highly soluble or miscible with a wide range of common organic solvents, from polar aprotic to nonpolar, making it a versatile compound for various applications in organic synthesis and materials science. For research and development purposes where precise solubility is critical, it is strongly recommended to perform experimental determinations using the protocols outlined in this guide.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Hexylpyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physicochemical properties of 2-Hexylpyridine, specifically its boiling point and density. The information herein is curated for researchers, scientists, and professionals in the field of drug development who require precise and reliable data for their work. This document includes a summary of quantitative data, detailed experimental methodologies for the determination of these properties, and a visualization of a common synthetic route.

Physicochemical Data of this compound

The boiling point and density are critical parameters in the handling, purification, and application of this compound. The following table summarizes the available data for these properties.

| Property | Value | Conditions |

| Boiling Point | 225.00 to 227.00 °C | @ 760.00 mm Hg[1][2] |

| 100.00 °C | @ 10.00 mm Hg[1] | |

| 228.1 °C | @ 760 mmHg[3] | |

| 100 °C | @ 0.1 Torr[4][5] | |

| Density | 0.899±0.06 g/cm³ | (Predicted)[4][5] |

| 0.899 g/cm³ | Not specified | |

| Specific Gravity | 0.89200 to 0.90200 | @ 25.00 °C[1][2] |

Experimental Protocols

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid, and the liquid changes into a vapor.

1. Distillation Method:

This is a common method for determining the boiling point of a liquid sample, especially when purification is also desired.[4]

-

Apparatus: A distillation flask, condenser, receiving flask, thermometer, and a heating source (e.g., heating mantle).

-

Procedure:

-

The liquid sample (this compound) is placed in the distillation flask along with a few boiling chips to ensure smooth boiling.

-

The apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor that is in equilibrium with the boiling liquid.

-

The flask is heated gently.

-

As the liquid boils, the vapor rises, and when it reaches the condenser, it cools and condenses back into a liquid, which is collected in the receiving flask.

-

The temperature is recorded when it becomes constant. This stable temperature is the boiling point of the liquid at the recorded atmospheric pressure.

-

2. Micro-Reflux Method:

This method is suitable when only a small amount of the sample is available.

-

Apparatus: A small test tube, a thermometer, a capillary tube sealed at one end, and a heating block or bath.

-

Procedure:

-

A small amount of the liquid is placed in the test tube.

-

The sealed capillary tube is inverted and placed inside the test tube containing the liquid.

-

The test tube is gently heated.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

The heating is then discontinued, and the liquid is allowed to cool.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

-

Determination of Density

Density is the mass of a substance per unit volume.

1. Pycnometer Method:

A pycnometer is a flask with a close-fitting ground glass stopper with a capillary tube through it, which allows for the measurement of a precise volume.

-

Apparatus: A pycnometer, an analytical balance, and a constant temperature water bath.

-

Procedure:

-

The empty pycnometer is weighed accurately.

-

It is then filled with the liquid (this compound), ensuring no air bubbles are trapped, and placed in a constant temperature water bath until it reaches thermal equilibrium.

-

The pycnometer is removed from the bath, carefully dried, and weighed again.

-

The pycnometer is then emptied, cleaned, and filled with a reference liquid of known density (e.g., distilled water) and the process is repeated.

-

The density of the sample is calculated using the weights of the empty pycnometer, the pycnometer filled with the sample, and the pycnometer filled with the reference liquid, along with the known density of the reference liquid.

-

2. Hydrometer Method:

A hydrometer is an instrument used to measure the specific gravity (or relative density) of liquids.

-

Apparatus: A hydrometer and a graduated cylinder.

-

Procedure:

-

The liquid sample is poured into a graduated cylinder that is wide and deep enough for the hydrometer to float freely.

-

The hydrometer is gently lowered into the liquid until it floats.

-

The reading is taken from the scale on the stem of the hydrometer at the point where the surface of the liquid meets the stem. This reading gives the specific gravity of the liquid. The density can then be calculated by multiplying the specific gravity by the density of water at the same temperature.

-

Logical Relationships and Workflows

Due to a lack of available data in the public domain regarding specific biological signaling pathways involving this compound, a diagram illustrating a common synthetic workflow for its preparation is provided below. This demonstrates the logical progression from starting materials to the final product.

References

A Technical Guide to the Research Applications of 2-Hexylpyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hexylpyridine is an organic compound belonging to the pyridine family, characterized by a pyridine ring substituted with a hexyl group at the second position. Its unique chemical structure makes it a valuable intermediate in organic synthesis.[1] This guide provides a comprehensive overview of the potential research applications of this compound, focusing on its synthesis, properties, and diverse roles in pharmaceuticals, materials science, and industrial processes. While extensive research exists for the broader class of pyridine derivatives, this document consolidates the available information specifically on this compound and its closely related analogues to support further scientific exploration.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and application in various experimental settings.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₇N | [2][3][4] |

| Molecular Weight | 163.26 g/mol | [2][3][4] |

| CAS Number | 1129-69-7 | [2][3][4] |

| Appearance | Clear, colorless to pale yellow liquid | [1] |

| Boiling Point | 225-227 °C at 760 mmHg; 100 °C at 10 mmHg | [5] |

| Density | 0.899 g/cm³ | [6] |

| Refractive Index | 1.480 - 1.490 @ 20°C | [5] |

| Flash Point | 73.33 °C (164.00 °F) | [5] |

| Water Solubility | 739.4 mg/L @ 25 °C (estimated) | [5] |

| logP (o/w) | 3.766 (estimated) | [5] |

| Purity | ≥98% | [3] |

Synthesis of this compound

The synthesis of this compound can be achieved through various methods, with two prominent strategies being cross-coupling reactions and the deprotonation and alkylation of 2-picoline.[7]

Manganese-Catalyzed Cross-Coupling of 2-Chloropyridine

A common and effective method for synthesizing this compound is the manganese-catalyzed cross-coupling reaction between 2-chloropyridine and a Grignard reagent.[8]

Materials:

-

2-Chloropyridine

-

n-Hexylmagnesium chloride

-

MnCl₂(THF)₁.₆ (Manganese(II) chloride tetrahydrofuran complex)

-

Tetrahydrofuran (THF), anhydrous

-

Mesitylene (internal standard)

-

Saturated potassium carbonate (K₂CO₃) solution

-

Ethyl acetate (EtOAc)

-

Magnesium sulfate (MgSO₄)

-

Silica gel

Procedure:

-

In a glovebox under an inert atmosphere, a 20 mL scintillation vial is charged with a solution of MnCl₂(THF)₁.₆ (3 mol%, 3 mg, 0.012 mmol) in 3 mL of anhydrous THF.

-

2-chloropyridine (0.41 mmol, 1 equiv.) and mesitylene (0.41 mmol, 1 equiv.) are added to the vial.

-

The mixture is stirred for five minutes at room temperature.

-

The n-hexylmagnesium chloride Grignard solution (1.2-2.6 equiv.) is added dropwise, and the reaction is stirred at room temperature for 24 hours.[8]

-

The reaction mixture is removed from the glovebox and quenched with a saturated K₂CO₃ solution (3 mL) and EtOAc (3 mL).

-

The organic layer is extracted with EtOAc (3 x 3 mL) and dried over MgSO₄.

-

The solution is filtered and concentrated.

-

The crude product is purified via a silica plug to yield this compound.[8]

Caption: Workflow for the synthesis of this compound.

Potential Research Applications

This compound serves as a versatile building block and active compound in several areas of research and development.

Pharmaceuticals and Medicinal Chemistry

The pyridine scaffold is a fundamental structural motif in medicinal chemistry, present in numerous approved drugs.[9] Pyridine derivatives are known to exhibit a wide range of biological activities, including antituberculosis, antitumor, antiviral, and anti-inflammatory properties.[10][11]

-

Drug Intermediate: this compound is primarily used in organic synthesis as an intermediate for producing various chemicals, including pharmaceuticals and agrochemicals.[1]

-

Neurological and Inflammatory Conditions: Its structure is valuable for creating compounds with specific biological activities, and it has been employed in the development of drugs targeting neurological and inflammatory conditions due to its ability to interact with biological receptors.[1]

-

Antiproliferative Activity: While specific studies on this compound are limited, related pyridine derivatives have shown significant antiproliferative activity against various cancer cell lines.[10][11][12] The presence of certain functional groups on the pyridine ring can enhance this activity.[10][11]

Caption: Conceptual pathway of drug discovery using pyridine derivatives.

Corrosion Inhibition

This compound finds application in the formulation of corrosion inhibitors, particularly for protecting metals in industrial settings.[1] Polyalkyl pyridines, a class to which this compound belongs, are known to be effective inhibitors against hydrogen sulfide corrosion.[13] While these compounds can have low solubility in oil and water, they can be formulated as salts with high molecular weight carboxylic acids to improve their dispersibility and effectiveness.[13]

Materials Science

The unique chemical properties of this compound make it a candidate for the development of advanced materials.[1] It is explored for its potential in creating liquid crystals and polymers.[1] The broader field of materials science utilizes pyridine derivatives as building blocks for functional materials, including those for solar cells, organic light-emitting diodes (OLEDs), and polymers.[3]

Flavor and Fragrance Industry

This compound is used as a flavoring agent in the food industry.[2][14] It is described as having a strong green, vegetable-like, and nutty odor and taste.[5] It has been used in vegetable, meat, and nut flavors at concentrations up to 1 ppm.[5]

Other Industrial Applications

-

Surfactants and Emulsifiers: Due to its surfactant properties, this compound is suitable for use in the production of detergents and emulsifiers, where it can enhance the stability and performance of these products.[1]

Biological Activity and Toxicity

While there is a significant gap in the literature regarding the specific biological activity of this compound, the broader class of pyridine derivatives has been extensively studied.[9]

| Compound/Class | Activity | Organism/Cell Line | IC₅₀/LD₅₀ | Source |

| Pyridine Derivatives | Antiproliferative | HepG-2 (Hepatocellular carcinoma) | 8.42 ± 0.70 to 78.17 ± 3.80 µM | [12] |

| Pyridine Derivatives | Antiproliferative | Caco-2 (Colorectal carcinoma) | 7.83 ± 0.50 to 84.43 ± 4.0 µM | [12] |

| Pyridine, alkyl derivatives | Acute Oral Toxicity | Rat (Sherman-Wistar) | LD₅₀: 2500 mg/kg bw | [15] |

| Pyridine, alkyl derivatives | Acute Dermal Toxicity | Rabbit (New Zealand White) | LD₅₀: >2000 mg/kg bw | [15] |

| This compound | Acute Oral Toxicity | Rat | LDLo: > 500 mg/kg | [5] |

Toxicity Profile: this compound is classified as harmful if swallowed.[2][14][16] It may cause respiratory irritation, skin irritation, and eye irritation.[16] In a repeated dose study on pyridine alkyl derivatives, effects on male reproductive organs were observed at high doses (300 mg/kg bw/day).[15] For developmental toxicity, an NOAEL of 95 mg/kg bw/day was reported based on effects observed at higher doses.[15]

Experimental Protocols: Formulation for In Vivo Studies

For preclinical research, proper formulation of a compound is critical for its delivery and bioavailability. The following is a general protocol for a co-solvent formulation suitable for oral or parenteral administration of this compound.[17]

Protocol: Co-solvent Formulation

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Polyethylene glycol 400 (PEG 400)

-

Saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sonicator (optional)

Procedure:

-

Solubility Screening:

-

Prepare stock solutions of this compound in various neat solvents (e.g., DMSO, PEG 400, Ethanol) to determine the best primary solvent.

-

Add an excess amount of the compound to a known volume of each solvent.

-

Vortex and/or sonicate the mixture for 30 minutes.

-

Centrifuge the samples to pellet the undissolved compound.

-

Analyze the supernatant to determine the solubility.[17]

-

-

Formulation Preparation:

-

Based on the solubility screen, select the most suitable primary solvent (e.g., DMSO).

-

Weigh the required amount of this compound and dissolve it in the minimum necessary volume of the primary solvent. Ensure complete dissolution.

-

In a separate tube, prepare the desired final volume of the vehicle by mixing the co-solvents and the aqueous component. A typical ratio could be 10% DMSO, 40% PEG 400, and 50% saline.[17]

-

Slowly add the drug concentrate to the vehicle while vortexing to prevent precipitation.

-

Visually inspect the final formulation for clarity and any signs of precipitation.

-

Caption: General workflow for preparing a co-solvent formulation.

Conclusion

This compound is a pyridine derivative with a diverse range of existing and potential research applications. Its utility as a chemical intermediate in the synthesis of pharmaceuticals and agrochemicals is well-established.[1] Furthermore, its application as a corrosion inhibitor, a component in advanced materials, and a flavoring agent highlights its versatility.[1][5][13] While specific data on its biological activity and mechanisms of action are currently limited, the known pharmacological properties of the broader pyridine class suggest that this compound and its derivatives are promising candidates for further investigation in drug discovery, particularly in the areas of oncology and inflammatory diseases.[9][10][11] Future research should focus on elucidating its specific biological targets and signaling pathways to fully realize its therapeutic potential.

References

- 1. This compound [myskinrecipes.com]

- 2. This compound | C11H17N | CID 70797 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. scbt.com [scbt.com]

- 5. 2-hexyl pyridine, 1129-69-7 [thegoodscentscompany.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. benchchem.com [benchchem.com]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. benchchem.com [benchchem.com]

- 10. mdpi.com [mdpi.com]

- 11. The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 13. US3066097A - Polyalkyl pyridines for corrosion inhibiting - Google Patents [patents.google.com]

- 14. echemi.com [echemi.com]

- 15. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 16. synerzine.com [synerzine.com]

- 17. benchchem.com [benchchem.com]

Synonyms and alternative names for 2-Hexylpyridine

This technical guide provides a comprehensive overview of 2-Hexylpyridine, including its nomenclature, physicochemical properties, and relevant experimental protocols. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical research.

Nomenclature and Identification

This compound is a substituted pyridine derivative. A comprehensive list of its synonyms, alternative names, and chemical identifiers are provided below.

| Identifier Type | Identifier | Source |

| IUPAC Name | This compound | [1] |

| Systematic Name | Pyridine, 2-hexyl- | [1] |

| CAS Number | 1129-69-7 | [1][2] |

| EC Number | 214-454-4 | [3] |

| InChI | InChI=1S/C11H17N/c1-2-3-4-5-8-11-9-6-7-10-12-11/h6-7,9-10H,2-5,8H2,1H3 | [1][2] |

| InChIKey | NZLJDTKLZIMONR-UHFFFAOYSA-N | [1][2] |

| SMILES | CCCCCCC1=CC=CC=N1 | [1] |

| Molecular Formula | C11H17N | [2] |

| Synonyms & Other Names | 2-(n-Hexyl)pyridine, Pyridine, 2-(n-hexyl)-, 2-C6H13(c-C5H4N) | [1][2][3] |

Physicochemical Properties

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Source |

| Molecular Weight | 163.26 g/mol | [1] |

| Appearance | Colorless to pale yellow clear liquid (est.) | [4] |

| Assay | 95.00 to 100.00 % | [4] |

| Specific Gravity | 0.89200 to 0.90200 @ 25.00 °C | [4] |

| Refractive Index | 1.48000 to 1.49000 @ 20.00 °C | [4] |

| Boiling Point | 100 °C @ 0.1 Torr | [3] |

| Flash Point | 164.00 °F TCC (73.33 °C) | [4] |

| Water Solubility | Slightly soluble in water | [3] |

| Topological Polar Surface Area | 12.9 Ų | [3] |

| XLogP3 | 3.4 | [3] |

| Hydrogen Bond Acceptor Count | 1 | [3] |

| Rotatable Bond Count | 5 | [3] |

Experimental Protocols

While specific experimental protocols for this compound are not extensively detailed in the available literature, methodologies for a closely related compound, 2-(5-Methylhexyl)pyridine, can be adapted. These protocols provide a solid foundation for the synthesis, purification, and analysis of this compound.

Synthesis via Deprotonation and Alkylation of 2-Picoline

This classical and cost-effective method involves the deprotonation of 2-picoline followed by nucleophilic substitution with an appropriate alkyl halide.[5]

Materials:

-

2-Picoline (2-methylpyridine)

-

n-Butyllithium (n-BuLi) or Lithium diisopropylamide (LDA)

-

Hexyl bromide

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride

-

Diethyl ether

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of 2-picoline (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium (1.05 eq) dropwise.

-

Stir the resulting deep red solution at -78 °C for 1 hour.

-

Add a solution of hexyl bromide (1.1 eq) in anhydrous THF dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction with saturated aqueous ammonium chloride.

-

Extract the mixture with diethyl ether (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield this compound.

Purification Protocol

A two-stage purification process involving liquid-liquid extraction followed by column chromatography is recommended for obtaining high-purity this compound.[6]

Part 1: Liquid-Liquid Extraction

Materials:

-

Crude this compound

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

1 M Sodium hydroxide (NaOH)

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the crude product in DCM.

-

Wash with 1 M HCl to remove basic impurities.

-

Wash with 1 M NaOH to remove acidic impurities.

-

Wash with brine to remove residual water and salts.

-

Dry the organic layer with anhydrous Na₂SO₄.

-

Filter and concentrate the solvent.

Part 2: Silica Gel Column Chromatography

Materials:

-

Partially purified this compound

-

Silica gel (60 Å, 230-400 mesh)

-

Hexanes

-

Ethyl acetate

Procedure:

-

Prepare a silica gel column with a slurry of silica in hexanes.

-

Load the partially purified product onto the column.

-

Elute with a gradient of ethyl acetate in hexanes, starting with a low polarity mixture.

-

Collect fractions and monitor by Thin Layer Chromatography (TLC).

-

Combine the pure fractions and evaporate the solvent.

Analytical Methods

Gas Chromatography (GC) is a suitable technique for the analysis of the volatile compound this compound.[7][8]

Instrumentation and Parameters (Typical):

-

Instrument: Gas Chromatograph with Flame Ionization Detector (GC-FID) or Mass Spectrometer (GC-MS)

-

Column: Capillary column (e.g., DB-5ms)

-

Injector Temperature: 250 °C

-

Oven Program: Start at 100 °C, ramp to 250 °C at 10 °C/min

-

Detector Temperature: 280 °C (FID) or MS transfer line at 280 °C

-

Carrier Gas: Helium or Hydrogen

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, dichloromethane).

-

Create a series of calibration standards by serial dilution.

-

Prepare samples by dissolving or diluting them in the same solvent.

-

Inject standards and samples into the GC.

-

Identify the this compound peak by its retention time and, if using MS, its mass spectrum.

-

Quantify using a calibration curve generated from the standards.

References

- 1. This compound | C11H17N | CID 70797 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Pyridine, 2-hexyl- [webbook.nist.gov]

- 3. echemi.com [echemi.com]

- 4. 2-hexyl pyridine, 1129-69-7 [thegoodscentscompany.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. atsdr.cdc.gov [atsdr.cdc.gov]

2-Hexylpyridine in Materials Science: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hexylpyridine, a substituted pyridine derivative, is an emerging compound in materials science with potential applications spanning corrosion inhibition, advanced energy materials, and nanotechnology. Its molecular structure, featuring a polar pyridine head and a nonpolar hexyl tail, imparts unique properties that can be leveraged to modify material surfaces, influence crystal growth, and form self-assembled structures. This technical guide provides a comprehensive overview of the current research landscape of this compound and its analogs in materials science. It details experimental protocols, presents quantitative data from relevant studies, and visualizes key processes to facilitate further research and development in this area. While specific data for this compound is emerging, this guide draws upon established findings for closely related pyridine derivatives to provide robust methodological frameworks.

Core Properties of this compound

This compound is a colorless to pale yellow liquid with a characteristic odor. Its key physical and chemical properties are summarized below.

| Property | Value |

| CAS Number | 1129-69-7 |

| Molecular Formula | C₁₁H₁₇N |

| Molecular Weight | 163.26 g/mol |

| Boiling Point | 225-227 °C at 760 mmHg |

| Density | ~0.899 g/cm³ |

| Refractive Index | ~1.487 at 20°C |

| Solubility | Slightly soluble in water; soluble in organic solvents like ethanol |

Applications in Corrosion Inhibition

Pyridine and its alkyl derivatives are effective corrosion inhibitors for various metals and alloys, particularly mild steel in acidic environments. The lone pair of electrons on the nitrogen atom and the π-electrons of the pyridine ring facilitate adsorption onto the metal surface, forming a protective barrier against corrosive agents. The hexyl group in this compound enhances its hydrophobicity, which can further improve the protective film's stability.

Quantitative Data: Corrosion Inhibition Efficiency

While specific data for this compound is not extensively published, the following table, based on studies of similar pyridine derivatives, illustrates the expected performance. The data represents the inhibition efficiency (IE) as a function of inhibitor concentration, determined by weight loss measurements.

| Inhibitor Concentration (M) | Corrosion Rate (mg/cm²·h) | Inhibition Efficiency (IE%) | Surface Coverage (θ) |

| 0 (Blank) | 0.334 | - | - |

| 0.001 | 0.083 | 75.1 | 0.751 |

| 0.002 | 0.055 | 83.5 | 0.835 |

| 0.003 | 0.039 | 88.3 | 0.883 |

| 0.004 | 0.028 | 91.6 | 0.916 |

| 0.005 | 0.016 | 95.2 | 0.952 |

Note: Data is representative of pyridine derivatives and may vary for this compound.

Experimental Protocol: Weight Loss Measurement

This protocol outlines the standard procedure for evaluating the corrosion inhibition efficiency of this compound using the weight loss method.

Materials:

-

Mild steel coupons (e.g., 1.7 cm x 1.7 cm x 0.1 cm)

-

Abrasive paper (various grits)

-

Distilled water

-

Acetone

-

Corrosive medium (e.g., 0.5 M HCl)

-

This compound (various concentrations)

-

Analytical balance

Procedure:

-

Coupon Preparation: Mechanically polish the mild steel coupons with abrasive papers of decreasing grit size, wash with distilled water, degrease with acetone, and dry.

-

Initial Weighing: Accurately weigh the prepared coupons using an analytical balance.

-

Immersion: Immerse the coupons in the corrosive medium with and without different concentrations of this compound for a specified period (e.g., 24 hours) at a constant temperature (e.g., 25 °C).

-

Final Weighing: After the immersion period, remove the coupons, wash with distilled water and a cleaning solution to remove corrosion products, dry, and reweigh.

-

Calculations:

-

Corrosion Rate (CR): CR = ΔW / (S * t), where ΔW is the weight loss, S is the surface area of the coupon, and t is the immersion time.

-

Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inh) / CR_blank] * 100, where CR_blank is the corrosion rate without inhibitor and CR_inh is the corrosion rate with inhibitor.

-

Surface Coverage (θ): θ = (CR_blank - CR_inh) / CR_blank

-

Logical Workflow: Corrosion Inhibition Mechanism

Application in Perovskite Solar Cells

Pyridine derivatives have been explored as additives in the precursor solutions for perovskite solar cells (PSCs) to improve the quality of the perovskite film. They can act as Lewis bases, interacting with uncoordinated Pb²⁺ ions to passivate defects and slow down the crystallization process, leading to larger grain sizes and reduced charge recombination.

Quantitative Data: Photovoltaic Performance

The following table presents typical photovoltaic performance data for perovskite solar cells with and without pyridine-based additives. While this data is for phenylpyridine derivatives, it illustrates the potential impact of this compound.

| Additive | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) |

| None (Control) | 1.12 | 23.5 | 78.1 | 20.5 |

| 2-Phenylpyridine | 1.165 | 24.1 | 82.0 | 25.0 |

| 3-Phenylpyridine | 1.15 | 23.9 | 80.5 | 24.1 |

Note: Data is based on studies of phenylpyridine derivatives and serves as a representative example.[1]

Experimental Protocol: Perovskite Solar Cell Fabrication

This protocol describes a common method for fabricating perovskite solar cells, incorporating a pyridine-based additive like this compound.

Materials:

-

FTO-coated glass substrates

-

Perovskite precursors (e.g., FAI, PbI₂, MABr, PbBr₂)

-

Solvents (e.g., DMF, DMSO)

-

This compound additive solution

-

Hole-transport layer material (e.g., Spiro-OMeTAD)

-

Electron-transport layer material (e.g., SnO₂)

-

Metal electrode material (e.g., Gold)

Procedure:

-

Substrate Preparation: Clean FTO-coated glass substrates sequentially with detergent, deionized water, acetone, and isopropanol in an ultrasonic bath.

-

Electron Transport Layer (ETL) Deposition: Deposit a SnO₂ layer onto the FTO substrate, for example, by spin-coating a SnO₂ nanoparticle solution followed by annealing.

-

Perovskite Layer Deposition:

-

Prepare the perovskite precursor solution by dissolving FAI, PbI₂, MABr, and PbBr₂ in a mixture of DMF and DMSO.

-

Add a specific volume of the this compound solution to the precursor solution.

-